![molecular formula C14H19NO B14184739 4-Pentenamide, N-[(2R)-2-phenylpropyl]- CAS No. 834882-87-0](/img/structure/B14184739.png)
4-Pentenamide, N-[(2R)-2-phenylpropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenamide, N-[(2R)-2-phenylpropyl]- is an organic compound with a unique structure that includes a pentenamide backbone and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, N-[(2R)-2-phenylpropyl]- typically involves the reaction of 4-pentenoic acid with an appropriate amine, such as (2R)-2-phenylpropylamine. The reaction is usually carried out under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenamide, N-[(2R)-2-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenamide moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.
Substitution: Electrophiles like bromine (Br2) for bromination of the phenyl ring.
Major Products Formed
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Brominated derivatives: from substitution reactions.
Applications De Recherche Scientifique
4-Pentenamide, N-[(2R)-2-phenylpropyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Pentenamide, N-[(2R)-2-phenylpropyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-4-pentenamide
- N-methyl-N-phenyl-4-pentenamide
Uniqueness
4-Pentenamide, N-[(2R)-2-phenylpropyl]- is unique due to its specific stereochemistry and the presence of both a pentenamide and a phenylpropyl group. This combination of structural features imparts distinct reactivity and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
834882-87-0 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
N-[(2R)-2-phenylpropyl]pent-4-enamide |
InChI |
InChI=1S/C14H19NO/c1-3-4-10-14(16)15-11-12(2)13-8-6-5-7-9-13/h3,5-9,12H,1,4,10-11H2,2H3,(H,15,16)/t12-/m0/s1 |
Clé InChI |
IMVBSUJEBFBDGZ-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](CNC(=O)CCC=C)C1=CC=CC=C1 |
SMILES canonique |
CC(CNC(=O)CCC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


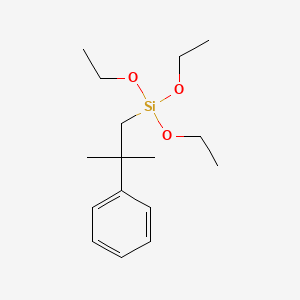
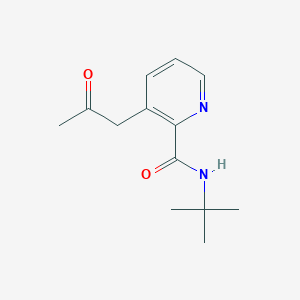
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)
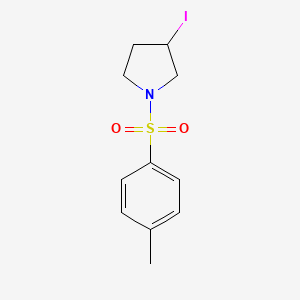
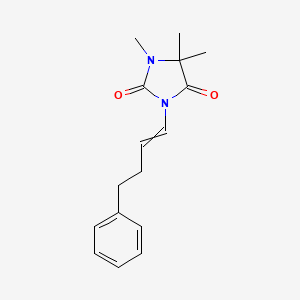
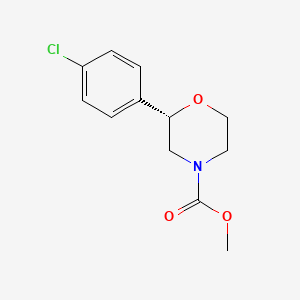
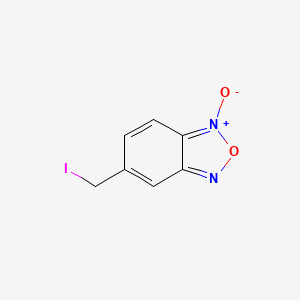
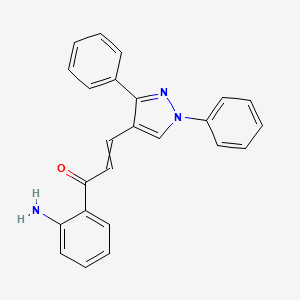
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
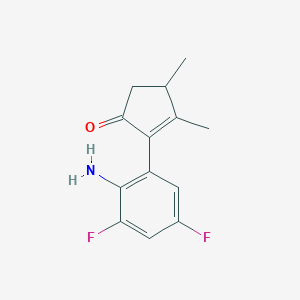
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)

![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
